Quinolin-7-yl trifluoromethanesulfonate

Vue d'ensemble

Description

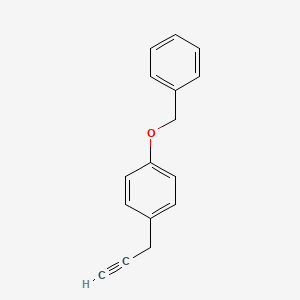

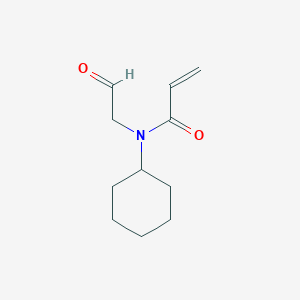

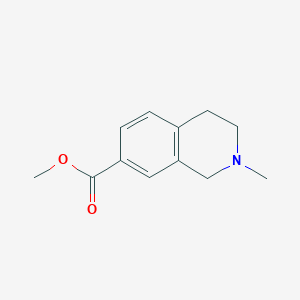

Quinolin-7-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S . It is a derivative of quinoline, a heterocyclic aromatic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of Quinolin-7-yl trifluoromethanesulfonate consists of a quinoline backbone with a trifluoromethanesulfonate group attached at the 7-position . The InChI code for this compound is 1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-2-1-7-3-4-14-6-8(7)5-9/h1-6H .Chemical Reactions Analysis

Quinoline derivatives, including Quinolin-7-yl trifluoromethanesulfonate, can undergo a variety of chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . These reactions can lead to the construction and functionalization of the quinoline scaffold .Physical And Chemical Properties Analysis

Quinolin-7-yl trifluoromethanesulfonate is a compound with a molecular weight of 277.22 g/mol . The physical form of the compound is liquid .Applications De Recherche Scientifique

Cytotoxic Properties in Cancer Research

Quinoline derivatives, including those related to Quinolin-7-yl trifluoromethanesulfonate, have been studied for their potential in cancer treatment. Research shows that certain quinoline compounds exhibit pronounced cancer cell growth inhibitory effects. For instance, some quinoline-3-carbaldehyde hydrazones demonstrate cytostatic effects on cancer cell lines, indicating their potential as anticancer agents (Korcz et al., 2018).

Environmental and Green Chemistry Applications

In the realm of green chemistry, quinoline derivatives are utilized for their less unpleasant odor and environmental friendliness. For example, the remote sulfonylation of aminoquinolines with sodium sulfinates, a process involving quinoline derivatives, generates environmentally benign byproducts, making it a more sustainable approach in chemical synthesis (Xia et al., 2016).

Antimicrobial and Antifungal Research

Quinoline derivatives have been shown to possess significant antimicrobial properties. For instance, research on trifluoromethyl quinoline carbohydrazide derivatives indicates potential as antituberculosis agents, demonstrating noteworthy antimicrobial activity against specific microorganisms (Garudachari et al., 2014).

Potential in Leishmanicidal and Trypanocidal Activities

Studies have explored the efficacy of quinoline derivatives against Leishmania and Trypanosoma strains, with some compounds exhibiting selective activity against these parasites. This indicates their potential role in developing treatments for diseases caused by these organisms (da Silva et al., 2007).

Application in Organic Synthesis

Quinoline derivatives play a significant role in organic synthesis. They are involved in the synthesis of various organic compounds and serve as precursors for oxidative additions in the formation of carbene complexes, demonstrating their versatility in chemical reactions (Mayer et al., 2013).

Corrosion Inhibition

Quinoline derivatives have been identified as effective corrosion inhibitors. For instance, certain quinoline compounds show excellent inhibition properties for mild steel in acidic mediums, suggesting their potential use in protecting metals against corrosion (Saliyan & Adhikari, 2008).

Mécanisme D'action

While the specific mechanism of action for Quinolin-7-yl trifluoromethanesulfonate is not mentioned in the search results, quinolones, a class of compounds related to quinolines, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome .

Propriétés

IUPAC Name |

quinolin-7-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-4-3-7-2-1-5-14-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSAXXSFDJDIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)OS(=O)(=O)C(F)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolin-7-yl trifluoromethanesulfonate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397721.png)

![4-[(Pent-4-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1397723.png)

![Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate](/img/structure/B1397726.png)